molecular formula C9H8BrN3 B1444646 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine CAS No. 1289078-51-8

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Cat. No. B1444646
CAS RN: 1289078-51-8
M. Wt: 238.08 g/mol
InChI Key: VMZLJNZWYGRNCW-UHFFFAOYSA-N
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Description

“3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” is a compound with the CAS Number: 1289078-51-8 . It has a molecular weight of 238.09 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives: are significant in the realm of natural products and pharmaceuticals. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The compound “3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” can be utilized in the synthesis of these derivatives, contributing to the development of new therapeutic agents.

Biological Potential of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The subject compound may serve as a precursor or an intermediate in the synthesis of indole-based drugs, enhancing their efficacy and potency in various biological applications.

OLED Applications

In the field of organic electronics , particularly organic light-emitting diodes (OLEDs) , specific imidazole derivatives are used as blue phosphorescent emitters . “3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” could potentially be a building block for synthesizing homoleptic imidazole-type iridium complexes, which are integral to OLED technology.

Antiviral Research

Research into antiviral agents is critical, especially in the wake of global pandemics. Indole derivatives have shown promise as potent antiviral agents . The compound could be investigated for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs.

Synthesis of Therapeutic Compounds

The synthesis of therapeutic compounds often involves complex heterocyclic systems like imidazoles. “3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine” can be used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications .

Advancements in Heterocyclic Chemistry

Heterocyclic chemistry is a foundational aspect of developing new pharmaceuticals. The subject compound can contribute to the advancement of this field by providing a versatile intermediate for constructing novel heterocyclic compounds with potential therapeutic applications .

properties

IUPAC Name

3-bromo-5-(4-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLJNZWYGRNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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